molecular formula C2H6BrIS B14213946 Bromo(dimethyl)sulfanium iodide CAS No. 824940-86-5

Bromo(dimethyl)sulfanium iodide

Cat. No.: B14213946
CAS No.: 824940-86-5
M. Wt: 268.95 g/mol
InChI Key: NLCYVEOWISOMNU-UHFFFAOYSA-M
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Description

Bromo(dimethyl)sulfanium iodide is an organosulfur compound that features a sulfonium ion bonded to two methyl groups and a bromine atom, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(dimethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with bromine in the presence of an iodide source. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

(CH3)2S+Br2+I(CH3)2SBr+I\text{(CH}_3\text{)}_2\text{S} + \text{Br}_2 + \text{I}^- \rightarrow \text{(CH}_3\text{)}_2\text{SBr}^+ \text{I}^- (CH3​)2​S+Br2​+I−→(CH3​)2​SBr+I−

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of continuous flow reactors allows for better control of reaction conditions and minimizes the risks associated with handling bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

Bromo(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiolates, amines, or alkoxides can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dimethyl sulfide.

    Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Mechanism of Action

The mechanism of action of bromo(dimethyl)sulfanium iodide involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic addition to electrophiles, followed by intramolecular cyclization or substitution reactions. The sulfonium ylide acts as a nucleophile, attacking carbonyl compounds or other electrophiles to form zwitterionic intermediates, which then collapse to form the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo(dimethyl)sulfanium iodide is unique due to its ability to generate bromonium ions in situ, which can facilitate a variety of organic transformations. Its reactivity and versatility make it a valuable reagent in both academic and industrial research settings .

Properties

CAS No.

824940-86-5

Molecular Formula

C2H6BrIS

Molecular Weight

268.95 g/mol

IUPAC Name

bromo(dimethyl)sulfanium;iodide

InChI

InChI=1S/C2H6BrS.HI/c1-4(2)3;/h1-2H3;1H/q+1;/p-1

InChI Key

NLCYVEOWISOMNU-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)Br.[I-]

Origin of Product

United States

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